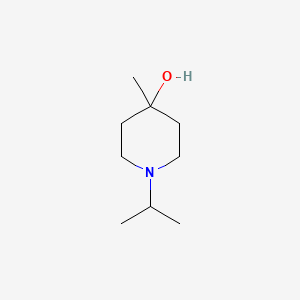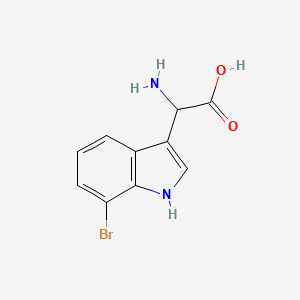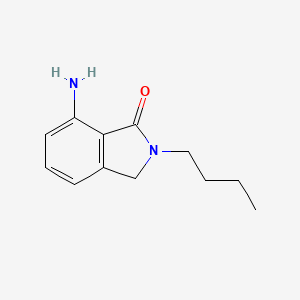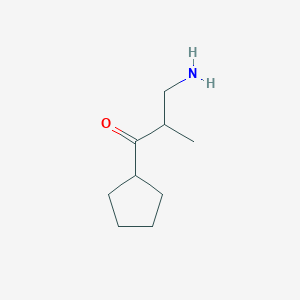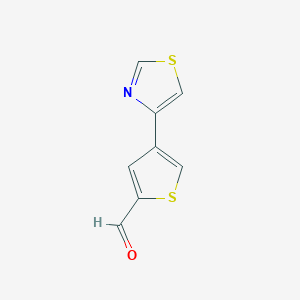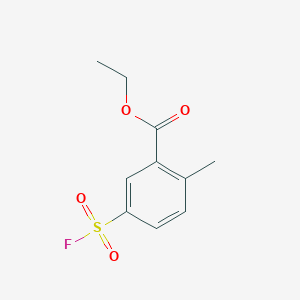
1-(6-Ethyl-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Ethyl-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with an ethyl group and a hydroxy group
Méthodes De Préparation
The synthesis of 1-(6-Ethyl-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 6-ethyl-4-hydroxyquinoline with ethanone under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and quality .
Analyse Des Réactions Chimiques
1-(6-Ethyl-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various quinoline derivatives with altered functional groups.
Applications De Recherche Scientifique
1-(6-Ethyl-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(6-Ethyl-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The hydroxy group plays a crucial role in these interactions by forming hydrogen bonds with target molecules .
Comparaison Avec Des Composés Similaires
1-(6-Ethyl-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be compared with other similar compounds such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar quinoline core but differs in the substituents, leading to different chemical properties and applications.
4-Hydroxy-2-quinolones: These compounds share the hydroxyquinoline structure but have different substituents, affecting their reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
1-(6-ethyl-4-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C13H17NO2/c1-3-10-4-5-12-11(8-10)13(16)6-7-14(12)9(2)15/h4-5,8,13,16H,3,6-7H2,1-2H3 |
Clé InChI |
HJDWTSJVKZPCHT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)N(CCC2O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


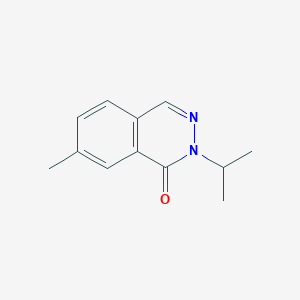
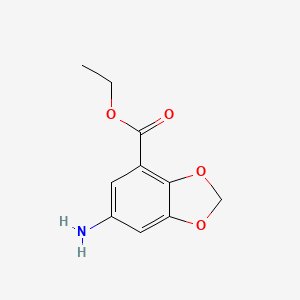
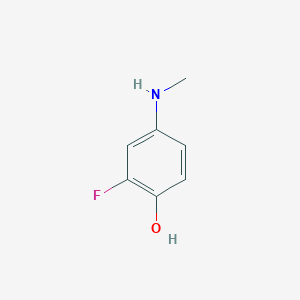
![([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine](/img/structure/B13186983.png)
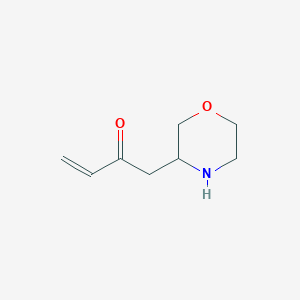
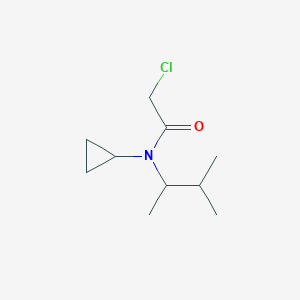
![2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13187001.png)
![3-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B13187003.png)
